Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl-

CAS No.: 1960488-12-3

Cat. No.: VC2772220

Molecular Formula: C11H14BrNO3

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1960488-12-3 |

|---|---|

| Molecular Formula | C11H14BrNO3 |

| Molecular Weight | 288.14 g/mol |

| IUPAC Name | 4-bromo-3-ethoxy-N-methoxy-N-methylbenzamide |

| Standard InChI | InChI=1S/C11H14BrNO3/c1-4-16-10-7-8(5-6-9(10)12)11(14)13(2)15-3/h5-7H,4H2,1-3H3 |

| Standard InChI Key | WVSDGTZCHCNYLI-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)C(=O)N(C)OC)Br |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)N(C)OC)Br |

Introduction

Structural Characterization and Chemical Identity

Molecular Structure and Identification

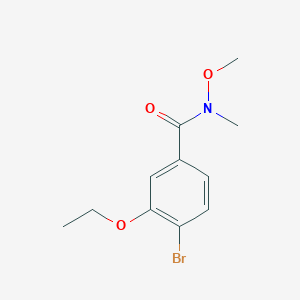

Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- features a benzene ring with multiple functional group substitutions. The molecular structure includes a bromine atom at the para (4-) position, an ethoxy group at the meta (3-) position, and N-methoxy-N-methyl substitution on the amide functionality. This arrangement of substituents creates a unique electronic distribution that influences the compound's chemical behavior and potential biological interactions.

Chemical Properties

The compound exhibits several distinctive chemical properties derived from its structural components. The bromine substituent at position 4 contributes to electrophilic reactivity and potential halogen bonding interactions with biological targets. Meanwhile, the ethoxy group at position 3 enhances lipophilicity, potentially improving membrane penetration in biological systems. The N-methoxy-N-methyl amide functionality provides specific conformational properties that may influence receptor binding and enzymatic interactions.

Physical and Chemical Data

Physical Properties

Based on structural analysis and comparison with similar compounds, Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- likely exists as a crystalline solid at room temperature. The presence of the bromine atom contributes significantly to its molecular weight, while the ethoxy and N-methoxy-N-methyl groups affect properties such as solubility and melting point.

Synthetic Routes and Preparation Methods

Common Synthesis Approaches

The synthesis of Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- typically involves multiple reaction steps, beginning with the appropriate substituted benzoic acid derivative. Based on synthetic procedures for similar compounds, a potential synthetic route would involve:

-

Preparation of 4-bromo-3-ethoxy benzoic acid through selective bromination and ethoxylation of benzoic acid

-

Conversion to an activated acyl intermediate (acid chloride or mixed anhydride)

-

Reaction with N,O-dimethylhydroxylamine to form the Weinreb amide functionality

Alternative Synthetic Strategies

Alternative approaches might involve the direct functionalization of existing benzamide structures through:

-

Selective bromination of 3-ethoxy-N-methoxy-N-methylbenzamide

-

Copper or palladium-catalyzed coupling reactions to introduce the ethoxy group

-

Sequential introduction of substituents through directed metalation strategies

Biological Activities and Applications

Structure-Activity Relationships

The specific substitution pattern in this compound likely contributes to its biological profile in several ways:

-

The bromine at position 4 may enhance binding affinity to specific protein targets through halogen bonding interactions

-

The ethoxy group at position 3 increases lipophilicity, potentially improving cellular membrane penetration

-

The N-methoxy-N-methyl amide functionality often serves as a bioisostere in medicinal chemistry and can modulate metabolic stability

Comparison with Structurally Related Compounds

The table below compares Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- with structurally related compounds:

Spectroscopic Characteristics and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- would likely show distinctive patterns, including:

-

Aromatic proton signals for the three protons on the benzene ring

-

Quartet and triplet signals for the ethoxy group (CH₂CH₃)

-

Singlet signals for the N-methoxy and N-methyl groups

-

Possible peak splitting due to coupling between aromatic protons

The ¹³C NMR would reveal carbon signals for the aromatic ring, carbonyl group, and various substituents, providing valuable structural confirmation.

Mass Spectrometry

Mass spectrometric analysis would likely show characteristic patterns including:

-

Molecular ion peaks corresponding to the calculated molecular weight

-

Distinctive isotope patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br)

-

Fragmentation patterns showing loss of methoxy, ethoxy, or bromine groups

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands, including:

-

C=O stretching vibration of the amide group (approximately 1650 cm⁻¹)

-

C-O stretching vibrations from ethoxy and methoxy groups

-

C-Br stretching vibration at approximately 550 cm⁻¹

-

C-H stretching and bending vibrations from the aromatic ring and alkyl groups

Research Applications and Current Studies

Medicinal Chemistry Applications

As a functionalized benzamide, this compound may serve several important roles in medicinal chemistry research:

-

As a synthetic intermediate in the preparation of more complex pharmaceutical candidates

-

As a pharmacological probe to study specific protein-ligand interactions

-

As a potential scaffold for developing targeted therapeutics

Synthetic Applications

The Weinreb amide functionality (N-methoxy-N-methyl) represents a versatile synthetic handle that can be transformed into various carbonyl derivatives, including:

-

Aldehydes through selective reduction

-

Ketones through reaction with organometallic reagents

-

Other amide derivatives through transamidation reactions

This versatility makes the compound potentially valuable in organic synthesis as a building block.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume